
Ciprofloxacin
Overview
Description
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It was patented in 1980 and introduced by Bayer in 1987. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating infections such as bone and joint infections, intra-abdominal infections, certain types of infectious diarrhea, respiratory tract infections, skin infections, typhoid fever, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method includes reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction yields this compound with high purity and yield.
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by dissolving this compound and anhydrous glucose in water for injection, followed by pH adjustment to 3.5-4.5. The solution is then filtered, filled, sealed, and sterilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: this compound can form a colored charge-transfer complex with sodium nitroprusside in an alkaline medium.
Common Reagents and Conditions:
Oxidation: Sodium nitroprusside in an alkaline medium.
Substitution: Electrophilic or radical reagents targeting the piperazine ring.
Major Products Formed:
Oxidation: Colored charge-transfer complexes.
Substitution: Various degradation products identified by high-resolution mass spectrometry.
Scientific Research Applications
Therapeutic Applications
Ciprofloxacin is approved by the United States Food and Drug Administration for treating a range of infections, including:
- Gastrointestinal Infections : Effective against pathogens like Salmonella and Shigella.
- Respiratory Tract Infections : Used for both community-acquired and nosocomial infections.
- Urinary Tract Infections : Particularly effective against Escherichia coli and Klebsiella pneumoniae.
- Skin, Bone, and Joint Infections : Demonstrates efficacy in treating complicated skin and soft tissue infections.
- Sexually Transmitted Infections : Recommended for treating gonorrhea and chancroid.
- Anthrax and Plague : Utilized as a prophylactic treatment in cases of exposure to these pathogens.
Table 1: Common Indications for this compound
Infection Type | Pathogens | Notes |
---|---|---|
Gastrointestinal | Salmonella, Shigella | Effective for enteric infections |
Respiratory | Streptococcus pneumoniae | Broad-spectrum activity |
Urinary Tract | E. coli, K. pneumoniae | First-line treatment for uncomplicated UTIs |
Skin and Soft Tissue | Various Gram-positive/negative | Used in complicated cases |
Sexually Transmitted | Neisseria gonorrhoeae | Recommended by CDC |
Bioterrorism | Bacillus anthracis | Prophylaxis post-exposure |
Resistance Mechanisms
Despite its effectiveness, resistance to this compound has been increasingly reported. Mechanisms include:
- Mutations in DNA Gyrase : Alterations in the gyrA gene can reduce drug binding affinity.
- Efflux Pumps : Bacteria can expel this compound more efficiently, diminishing its intracellular concentration.
- Plasmid-Mediated Resistance : Some strains acquire resistance genes through horizontal gene transfer.
Table 2: Resistance Patterns Observed
Pathogen | Resistance Mechanism | Notes |
---|---|---|
Escherichia coli | Mutations in gyrA | Increased prevalence of resistant strains |
Klebsiella pneumoniae | Efflux pumps | Significant challenge in treatment |
Neisseria gonorrhoeae | Plasmid-mediated resistance | Rising concern for treatment failures |
This compound-Induced Peripheral Neuropathy
A case study reported a 42-year-old male who developed peripheral neuropathy after a 10-day course of this compound for gastroenteritis. The patient exhibited bilateral weakness, confirmed by nerve conduction studies as peripheral neuropathy. Treatment with intravenous immunoglobulin and physical therapy resulted in significant improvement .
Treatment Failure in Typhoid Fever
In another case from Pakistan, a 14-year-old boy with typhoid fever was treated with this compound but showed persistent fever despite appropriate dosing. Blood cultures indicated resistance, necessitating a switch to ceftriaxone, which led to recovery within three days .
Anticancer Potential
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. This suggests that this compound could serve as a chemosensitizing agent or adjunct therapy in cancer treatment .
Mechanism of Action
Ciprofloxacin is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections .
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Norfloxacin: Primarily used for urinary tract infections.
Ciprofloxacin’s broad-spectrum activity and effectiveness against both Gram-positive and Gram-negative bacteria make it a valuable antibiotic in clinical practice.
Biological Activity
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its biological activity is characterized by its mechanism of action, efficacy against different pathogens, pharmacokinetics, and potential adverse effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.
This compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound is particularly effective against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive bacteria.
Efficacy Against Pathogens
This compound has demonstrated significant efficacy against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for common bacteria are summarized in Table 1:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 - 4 |
Klebsiella pneumoniae | 1 - 8 |
Pseudomonas aeruginosa | 0.5 - 16 |
Staphylococcus aureus | 0.5 - 4 |
Neisseria gonorrhoeae | 0.06 - 1 |
This table illustrates the varying susceptibility of different pathogens to this compound, highlighting its broad-spectrum activity.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution in body tissues. Key pharmacokinetic parameters are presented in Table 2:
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak plasma concentration | ~2-3 hours post-dose |
Half-life | ~4 hours |
Volume of distribution | ~2-3 L/kg |
The drug's bioavailability and distribution make it effective for both oral and intravenous administration.
Case Studies and Adverse Effects
Despite its effectiveness, this compound is associated with several adverse effects. Notably, it can lead to tendinopathy and tendon rupture, particularly in older adults and those with predisposing factors. A case study reported a 76-year-old woman who developed bilateral Achilles tendinopathy after four days of this compound treatment, culminating in a rupture . Another case highlighted severe acute axonal neuropathy induced by this compound, demonstrating the potential for serious neurological complications .
Resistance Patterns
The emergence of resistance to this compound is an ongoing concern. A study utilized machine learning models to predict this compound resistance in hospitalized patients, achieving high predictive accuracy with ROC-AUC values ranging from 0.737 to 0.837 . This underscores the importance of monitoring resistance patterns to maintain the drug's efficacy.
Novel Derivatives and Enhancements
Recent research has explored novel derivatives of this compound that enhance its biological activity. For instance, derivatives conjugated with menthol and thymol exhibited increased lipophilicity and improved interaction with bacterial membranes, potentially overcoming some resistance mechanisms . These findings suggest that modifications to the this compound structure could yield more effective antimicrobial agents.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying ciprofloxacin in pharmaceutical formulations and biological samples?
High-Performance Liquid Chromatography (HPLC) is the gold standard for precise quantification due to its sensitivity and specificity. UV spectrophotometry is cost-effective for routine analysis, while electrophoresis can separate this compound from complex matrices like plasma or urine. Method validation should include linearity, accuracy, and precision metrics, as outlined in studies optimizing formulations .
Q. How should researchers design controlled clinical trials to assess the long-term safety of this compound?
Trials should include comparator antibiotics, monitor adverse events (e.g., gastrointestinal disturbances, CNS effects) at regular intervals, and stratify participants by indications (e.g., osteomyelitis, mycobacterial infections). Evidence from pooled clinical data (average 80–130 days of treatment) shows no significant difference in discontinuation rates between this compound and controls, but early monitoring is critical .
Q. What are the key considerations in developing a colon-targeted delivery system for this compound?
Focus on polymer selection (e.g., mucoadhesive polymers like HPMC) and coating efficiency to ensure delayed release. Ex vivo mucosal adhesion studies and in vitro drug release profiling at intervals (e.g., 9, 12, 18, 24 hours) are essential to validate targeting efficiency. Factorial design can optimize polymer concentration and coating composition .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound formulations for controlled release?
RSM maps interactions between variables (e.g., polymer concentration, coating thickness) and responses (entrapment efficiency, mucoadhesion). A 3² factorial design, as used in hydrogel formulations, identifies optimal parameter combinations by generating polynomial equations. Validation includes ANOVA to assess model significance (p < 0.05) and R² values >0.9 .
Q. What experimental design is suitable for optimizing photocatalytic degradation of this compound in wastewater?
A 3-factor Box-Behnken design evaluates variables like catalyst concentration (wt%), pH, and initial this compound concentration. ANOVA determines the significance of quadratic terms, while response surface plots identify optimal degradation conditions (e.g., 100% removal at pH 7.5 with TiO₂ composites). Center points in the design ensure reproducibility .
Q. How do adsorption mechanisms differ in this compound removal systems using novel composite materials?
Kinetic studies (pseudo-first/second-order models) distinguish physisorption (surface interactions) from chemisorption (covalent bonding). Isotherm analysis (Freundlich model) indicates multilayer adsorption on heterogeneous surfaces, as seen in Mg/Fe₀ composites. Thermodynamic parameters (ΔG < 0, ΔH < 0) confirm spontaneous, exothermic processes .
Q. How can factorial design improve hydrogel-based delivery systems for this compound?
A 3² factorial design evaluates polymer ratios (e.g., HPMC and xanthan gum) and cross-linking agents (e.g., citric acid). Responses like swelling index and drug release kinetics are modeled to identify optimal formulations. FTIR and DSC validate the absence of drug-polymer interactions .
Q. How do solubility prediction models aid in this compound formulation development?
Correlative models trained on minimal experimental data (e.g., one solubility datum) predict drug solubility in mono-solvents across temperatures. Ideal solubility calculations using Gibbs free energy changes enable scale-up decisions for industrial processes. Validation requires <5% deviation from experimental values .
Q. How to resolve contradictions in adsorption isotherm models when interpreting this compound removal data?
Compare goodness-of-fit metrics (R², adjusted R²) for Langmuir (monolayer) vs. Freundlich (heterogeneous) models. For composites like Mg/Fe₀, Freundlich dominance (n > 1) suggests favorable adsorption, while dual mechanisms (physisorption + chemisorption) explain discrepancies in kinetic models .
Q. What statistical approaches reconcile conflicting results in this compound efficacy studies across infection models?
Meta-regression analysis adjusts for covariates like dosage, infection site, and bacterial resistance profiles. Subgroup analysis stratified by pharmacokinetic parameters (e.g., AUC/MIC ratio >125) can clarify efficacy thresholds. Sensitivity testing identifies outlier studies influencing heterogeneity .
Q. Notes
- Methodological rigor : Advanced questions emphasize experimental design (RSM, factorial/Box-Behnken), statistical validation (ANOVA, R²), and mechanistic studies (kinetic/isotherm models).
- Evidence base : References prioritize peer-reviewed studies over commercial sources, excluding unreliable platforms as specified.
- Distinction : Basic questions address foundational techniques (HPLC, clinical monitoring), while advanced questions tackle optimization, mechanistic insights, and data contradiction resolution.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022824 | |
Record name | Ciprofloxacin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
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Solubility |
<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |
Record name | Ciprofloxacin | |
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Record name | Ciprofloxacin | |
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Mechanism of Action |
Ciprofloxacin acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. Ciprofloxacin's targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA which prevents DNA replication., The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis., Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death., ... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Ciprofloxacin | |
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Color/Form |
Faint to light yellow crystalline powder | |
CAS No. |
85721-33-1 | |
Record name | Ciprofloxacin | |
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Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |
Record name | Ciprofloxacin | |
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URL | https://www.drugbank.ca/drugs/DB00537 | |
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Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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